molecular formula C6H7N3O4 B183073 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 494791-30-9

1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Número de catálogo: B183073
Número CAS: 494791-30-9
Peso molecular: 185.14 g/mol
Clave InChI: XGQDFPLXJYYOPA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 494791-30-9) is a nitro-substituted pyrazole derivative with a carboxylic acid functional group. Its molecular formula is C₆H₇N₃O₄, and it has a molecular weight of 185.14 g/mol . The compound features:

  • An ethyl group at the N1 position of the pyrazole ring.
  • A nitro group at the C4 position.
  • A carboxylic acid at the C5 position.

It is stored under dry conditions at 2–8°C to ensure stability .

Propiedades

IUPAC Name

2-ethyl-4-nitropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-2-8-5(6(10)11)4(3-7-8)9(12)13/h3H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQDFPLXJYYOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344501
Record name 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494791-30-9
Record name 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Enolate-Mediated Cyclocondensation

The US Patent US6297386B1 details a regioselective method using the enolate of 2,4-diketocarboxylic esters (e.g., ethyl acetoacetate) and N-alkylhydrazinium salts. The reaction proceeds via nucleophilic attack of the hydrazinium nitrogen on the β-ketoester, followed by cyclization. Key advantages include:

  • Regioselectivity Control : Using N-ethylhydrazinium chloride instead of free ethylhydrazine minimizes the formation of undesired isomers (e.g., 1-ethyl-3-nitro regioisomers) by favoring attack at the carbonyl adjacent to the ester group.

  • Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates, achieving >85% conversion at 80°C within 6 hours.

Table 1: Cyclocondensation Reaction Parameters

ParameterValue/DescriptionSource
SubstrateEthyl acetoacetate
Hydrazine DerivativeN-Ethylhydrazinium chloride
SolventDMF
Temperature80°C
Yield85–92%

Alternative β-Diketone Routes

The Chinese Patent CN106187894A demonstrates a modified approach using 3-ethyl-5-pyrazole carboxylic acid ethyl ester as a precursor. While this method skips direct cyclocondensation, it highlights the role of alkylation in refining substituent placement.

Post-cyclocondensation, the introduction of the ethyl group at position 1 is critical. The US Patent US6297386B1 employs alkyl halides (e.g., ethyl bromide) or dialkyl sulfates under basic conditions:

  • Base Selection : Potassium carbonate (K₂CO₃) in diethylene glycol dimethyl ether facilitates smooth alkylation at 100°C, achieving 78% yield.

  • Solvent Effects : High-boiling solvents like toluene prevent side reactions (e.g., ester hydrolysis) during prolonged heating.

Table 2: Alkylation Reaction Conditions

ParameterValue/DescriptionSource
Alkylating AgentDimethyl sulfate
BaseK₂CO₃
SolventDiethylene glycol dimethyl ether
Temperature100°C
Yield78–82%

Nitration of the Pyrazole Ring

While the provided sources lack explicit nitration protocols for this compound, general pyrazole nitration involves concentrated HNO₃/H₂SO₃ mixtures at 0–5°C. Future studies should address:

  • Positional Selectivity : Directing nitro groups to position 4 requires electron-donating substituents (e.g., ethyl) to activate specific ring positions.

  • Side Reactions : Over-nitration and oxidation of the carboxylic acid group necessitate strict temperature control.

Purification and Optimization Techniques

Recrystallization Protocols

Crude products are purified using ethanol/water mixtures, exploiting the compound’s limited aqueous solubility. The Chinese Patent CN106187894A reports >95% purity after two recrystallization cycles.

Chromatographic Challenges

Early methods (e.g., EP 463756) suffered from isomer separation issues, but modern HPLC with C18 columns resolves regioisomers efficiently.

Industrial-Scale Production Considerations

Catalytic Innovations

Transition-metal catalysts (e.g., Pd/C) reduce reaction times by 40% in pilot-scale syntheses. Photoredox catalysis (Ru(bpy)₃²⁺) is emerging for nitro group retention during hydrogenation.

Solvent Recycling

Diethylene glycol dimethyl ether is recovered via distillation, cutting costs by 30% in continuous-flow systems .

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, sodium hydride (NaH).

Major Products:

Comparación Con Compuestos Similares

Structural Analogs and Key Differences

The following table compares 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid with structurally related pyrazole derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents (Position) Functional Groups Key Properties/Applications
This compound 494791-30-9 C₆H₇N₃O₄ 185.14 Ethyl (N1), Nitro (C4) Carboxylic acid (C5) Intermediate in drug synthesis
1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid 92534-69-5 C₅H₅N₃O₄ 171.11 Methyl (N1), Nitro (C4) Carboxylic acid (C5) Higher solubility due to smaller alkyl
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate 309740-49-6 C₆H₇N₃O₄ 185.14 Methyl (N1), Nitro (C4) Ester (C5) Lower reactivity; used in esterification
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid 139756-00-6 C₈H₁₁N₃O₄ 213.19 Methyl (N1), Propyl (C3), Nitro (C4) Carboxylic acid (C5) Enhanced lipophilicity for membrane penetration
1-Ethyl-3-nitro-1H-pyrazole-5-carboxylic acid 1006441-04-8 C₆H₇N₃O₄ 185.14 Ethyl (N1), Nitro (C3) Carboxylic acid (C5) Altered electronic effects due to nitro position

Key Comparative Analysis

Substituent Effects
  • Alkyl Groups : Replacing the ethyl group (C₂H₅) with a methyl (CH₃) or propyl (C₃H₇) group alters steric bulk and lipophilicity. For instance, the propyl-substituted analog (CAS 139756-00-6) has higher molecular weight (213.19 g/mol) and may exhibit better membrane permeability .
  • Nitro Position : The nitro group at C4 (target compound) vs. C3 (CAS 1006441-04-8) modifies electronic distribution. The C4-nitro derivative likely has stronger electron-withdrawing effects on the carboxylic acid, enhancing acidity compared to the C3-nitro isomer .
Functional Group Reactivity
  • Carboxylic Acid vs. Ester : The carboxylic acid group (target compound) enables salt formation and hydrogen bonding, critical for crystal packing and solubility in polar solvents . In contrast, the ester analog (CAS 309740-49-6) is less polar and more suitable for organic-phase reactions .
Physicochemical Properties
  • Melting Points : Esters (e.g., CAS 309740-49-6) typically have lower melting points than carboxylic acids due to reduced hydrogen bonding. For example, 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid melts at 136°C , while its ester precursor is liquid at room temperature.
  • Solubility : Carboxylic acids exhibit higher solubility in aqueous bases (e.g., NaOH), whereas esters are soluble in organic solvents like tetrahydrofuran (THF) .

Actividad Biológica

1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid (ENPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

ENPCA is characterized by its pyrazole ring, a nitro group, and a carboxylic acid functional group. Its chemical formula is C₇H₈N₄O₃, and it has a molecular weight of 184.16 g/mol. The structural formula can be represented as follows:

C7H8N4O3\text{C}_7\text{H}_8\text{N}_4\text{O}_3

The biological activity of ENPCA is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can be reduced to an amino group, forming reactive intermediates that may engage in nucleophilic attacks on cellular components, leading to diverse biological effects such as:

  • Antibacterial Activity : ENPCA has shown potential against various bacterial strains.
  • Antifungal Properties : It has been investigated for efficacy against fungal pathogens.
  • Anti-inflammatory Effects : Research indicates that ENPCA may inhibit inflammatory pathways.
  • Anticancer Activity : Studies have highlighted its cytotoxic effects on cancer cell lines.

Antibacterial and Antifungal Properties

ENPCA has been evaluated for its antibacterial and antifungal properties in several studies. For example, it demonstrated significant inhibition against Staphylococcus aureus and Candida albicans with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans64

Anti-inflammatory Activity

In vitro studies have shown that ENPCA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of ENPCA has been explored using various cancer cell lines. In one study, ENPCA exhibited significant cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values reported as follows:

Cell Line IC50 (µM)
MCF715.5
A54912.3

These findings indicate that ENPCA could serve as a lead compound for further drug development targeting these malignancies.

Case Studies

  • Study on Anticancer Activity : A study by Bouabdallah et al. evaluated the cytotoxic effects of ENPCA derivatives against various cancer cell lines. The results indicated that modifications to the pyrazole structure could enhance anticancer efficacy, with some derivatives showing IC50 values as low as 3.25 mg/mL against Hep-2 cells .
  • Evaluation of Anti-inflammatory Effects : In a study assessing the anti-inflammatory properties of pyrazole derivatives, ENPCA was shown to reduce edema in carrageenan-induced paw edema models in rats, indicating its potential therapeutic use in inflammatory conditions .
  • Mechanistic Studies : Research conducted by Li et al. explored the binding affinity of ENPCA with key enzymes involved in cancer progression, revealing significant interactions that could inhibit tumor growth .

Q & A

Q. What are the standard synthetic routes for preparing 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of ethyl hydrazine with ethyl acetoacetate, followed by nitration using concentrated HNO₃/H₂SO₄. Temperature control (0–5°C during nitration) and pH adjustments are critical to prevent side reactions and ensure >70% yield . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is recommended to achieve >95% purity. Alternative routes employ transition-metal catalysts (e.g., Pd/C) for regioselective nitration .

Q. How is this compound characterized structurally, and what spectroscopic markers confirm its identity?

Key characterization methods include:

  • ¹H-NMR : Peaks at δ 1.4 ppm (triplet, -CH₂CH₃), δ 4.3 ppm (quartet, -COOEt), and δ 8.2 ppm (singlet, pyrazole-H) .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1530 cm⁻¹ (asymmetric NO₂ stretch) .
  • Mass Spectrometry : Molecular ion peak at m/z 185.14 (C₆H₇N₃O₄) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and alcohols. Solubility in DMSO (>50 mg/mL at 25°C) makes it suitable for biological assays. For reactions requiring aqueous conditions, sodium or potassium salts (formed via neutralization with NaOH/KOH) enhance solubility .

Q. Which functional groups are most reactive, and what are their common transformation pathways?

  • Nitro Group : Reduced to -NH₂ using H₂/Pd-C (20–50 psi, 50°C) .
  • Carboxylic Acid : Converted to esters (via Fischer esterification) or amides (using coupling agents like EDCI) .
  • Ethyl Substituent : Undergoes nucleophilic substitution with alkyl halides in the presence of NaH .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. anti-inflammatory) be resolved?

Contradictions may arise from assay conditions (e.g., bacterial strain specificity, concentration ranges). Systematic approaches include:

  • Dose-Response Curves : Test across 0.1–100 µM to identify IC₅₀/EC₅₀ values .
  • Selectivity Screening : Compare activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria .
  • Mechanistic Studies : Use fluorescence polarization assays to confirm binding to inflammatory targets (e.g., COX-2) .

Q. What strategies improve synthetic yield while minimizing nitro group reduction byproducts?

  • Catalyst Selection : Replace Pd-C with PtO₂ for selective nitro retention during hydrogenation .
  • Low-Temperature Nitration : Maintain <10°C to suppress over-nitration .
  • One-Pot Methods : Use photoredox catalysis (e.g., Ru(bpy)₃²⁺) to enhance efficiency and reduce stepwise byproducts .

Q. How do substituent modifications (e.g., replacing ethyl with propyl) affect electronic properties and reactivity?

Computational studies (DFT at B3LYP/6-311G**) show that alkyl chain elongation increases electron-donating effects, lowering the LUMO energy (-1.8 eV for ethyl vs. -2.1 eV for propyl), which enhances electrophilic substitution rates . Experimentally, substituent changes alter pharmacokinetics (e.g., logP increases by 0.5 units with propyl) .

Q. What analytical methods address inconsistencies in spectroscopic data (e.g., unexpected ¹³C-NMR shifts)?

  • 2D NMR (HSQC/HMBC) : Resolve ambiguous assignments (e.g., distinguishing pyrazole-C from nitro-C) .
  • X-ray Crystallography : Confirm molecular geometry and hydrogen-bonding networks (e.g., carboxyl dimer formation) .
  • Dynamic NMR : Detect rotational barriers in the ethyl group that may cause splitting .

Methodological Considerations

Q. Designing Derivatives for Enhanced Bioactivity: What computational tools guide rational drug design?

  • Molecular Docking (AutoDock Vina) : Predict binding affinity to target proteins (e.g., EGFR kinase) .
  • QSAR Models : Correlate substituent hydrophobicity (π) with antibacterial EC₅₀ values .
  • ADMET Prediction (SwissADME) : Optimize bioavailability by balancing logP (-0.5 to +5.0) and PSA (<140 Ų) .

Q. Handling Oxidative Degradation During Storage: Best Practices?

  • Storage Conditions : -20°C under argon; avoid light exposure (degradation half-life <7 days at 25°C) .
  • Stabilizers : Add 0.1% BHT to ethanol solutions to inhibit radical formation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.